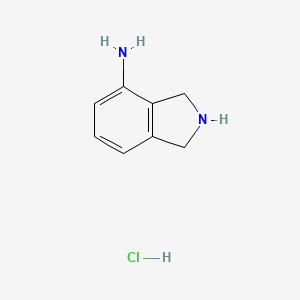

Isoindolin-4-amine hydrochloride

説明

特性

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXBWVFGYQNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Optimization

CDI acts as a cyclizing agent by facilitating the formation of the isoindoline ring through nucleophilic acyl substitution. The reaction proceeds via the intermediate imidazolide, which undergoes intramolecular attack by the amine group to yield the cyclized product. Solvent choice significantly impacts reaction efficiency: acetonitrile provides faster reaction times, while THF offers better solubility for bulkier intermediates.

Post-cyclization, the free amine is isolated by distillation or crystallization. Subsequent treatment with hydrogen chloride gas in ethyl acetate or methyl tert-butyl ether at 0–5°C precipitates the hydrochloride salt with >99% purity. This salt formation step eliminates residual solvents and byproducts, ensuring pharmaceutical-grade quality.

Data Tables: Comparative Analysis of Synthesis Parameters

Purity Enhancement and Industrial Scalability

The hydrochloride salt formation step is pivotal for achieving high purity. Gas chromatography analyses of isoindoline derivatives synthesized via hydrogenation reveal up to 1.5% contamination by 2-methylbenzylamine, necessitating additional purification. In contrast, the CDI route produces this compound with <0.2% impurities, as the salt precipitation effectively removes residual byproducts.

Solvent Recovery and Environmental Considerations

Tetrahydrofuran and acetonitrile are distilled and recycled in industrial settings, reducing waste. The use of CDI, while costlier than traditional reagents, minimizes hazardous byproducts, aligning with green chemistry principles.

Enantiomeric Control and Pharmaceutical Relevance

For chiral this compound, the CDI method allows enantiomeric purity control. Starting with resolved N-(3-aminophthaloyl)glutamine enantiomers yields optically pure product, whereas racemic mixtures require post-synthesis resolution via chromatography or crystallization . This flexibility is critical for active pharmaceutical ingredients (APIs) where stereochemistry influences bioactivity.

化学反応の分析

Types of Reactions

Isoindolin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to isoindolinone derivatives.

Reduction: Formation of reduced isoindoline compounds.

Substitution: Reactions with electrophiles to form substituted isoindoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .

科学的研究の応用

Scientific Research Applications

The applications of isoindolin-4-amine hydrochloride can be categorized into several key areas:

1. Organic Synthesis

- Used as a precursor for synthesizing more complex heterocyclic compounds.

- Acts as a building block in the development of pharmaceuticals and agrochemicals.

2. Biological Research

- Investigated for its interaction with biological targets, particularly dopamine receptors.

- Explored for potential neuropharmacological effects, including modulation of dopaminergic signaling pathways.

3. Medicinal Chemistry

- Studied for therapeutic applications such as antipsychotic and anti-inflammatory properties.

- Exhibits anticancer activity against various cancer cell lines.

4. Industrial Applications

- Utilized in the production of dyes and colorants due to its chemical properties.

- Employed as an additive in polymer formulations.

Pharmacological Properties

This compound has shown promising pharmacological properties in various studies:

Anticancer Activity

Research indicates that isoindolin derivatives exhibit significant cytotoxic effects against cancer cell lines. For example:

Table 1: Cytotoxic Activity of Isoindolin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoindolin-4-amine | HL-60 (Human Promyelocytic Leukemia) | 5.0 |

| Derivative A | A549 (Lung Cancer) | 3.2 |

| Derivative B | MCF7 (Breast Cancer) | 2.8 |

A study highlighted that specific substitutions on the isoindoline structure significantly enhance cytotoxicity, suggesting a structure-activity relationship that can be exploited for drug development.

Antimalarial Activity

Isoindoline derivatives have also been evaluated for their antimalarial properties, showing effectiveness against Plasmodium falciparum:

Table 2: Antimalarial Activity of Isoindoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| Piperidinopiperidine | 1.2 |

| Tetrabromo substituted | 0.1 |

| Hydroxyethyl-piperazine | 0.006 |

These findings suggest that isoindolin-based compounds could serve as effective antimalarial agents.

Case Study 1: Anticancer Efficacy

A recent study focused on a series of isoindolin derivatives tested against multiple cancer cell lines. The results demonstrated that specific substitutions on the isoindoline structure significantly enhanced cytotoxicity, indicating potential pathways for developing new anticancer drugs.

Case Study 2: Neuropharmacological Potential

Another investigation examined the effects of isoindolin derivatives on dopaminergic signaling in animal models. The study revealed that certain compounds could effectively modulate dopamine levels, potentially offering therapeutic benefits for conditions such as schizophrenia and Parkinson's disease.

Pharmacokinetics and Toxicology

In silico analyses suggest that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles. However, additional toxicological assessments are necessary to evaluate the safety profile of these compounds in clinical settings.

作用機序

The mechanism of action of isoindolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds structurally related to Isoindolin-4-amine hydrochloride, highlighting differences in substituents, ring systems, and biological implications:

Critical Analysis of Structural and Functional Differences

Ring System Variations

- Isoindoline vs. Indole/Indoline : Isoindolin-4-amine’s fused benzene-pyrrolidine system provides rigidity, enhancing binding to planar enzyme active sites. In contrast, indole derivatives (e.g., 1-Methyl-1H-indol-6-amine hydrochloride) feature a pyrrole ring fused to benzene, enabling π-π stacking interactions but differing in conformational flexibility .

- Isoxazole vs. Isoindoline: 4-Aminoisoxazole hydrochloride replaces the pyrrolidine ring with an oxygen-containing isoxazole, reducing basicity but improving metabolic stability in acidic environments .

Substituent Effects

- Positional Isomerism : Shifting the amine group from C4 (isoindolin-4-amine) to C6 (1-Methyl-1H-indol-6-amine) alters electronic distribution, impacting hydrogen-bonding capacity and target selectivity .

- Functional Group Additions: The carboxylate ester in Methyl 4-amino-6-indolecarboxylate hydrochloride introduces hydrolyzable moieties, affecting bioavailability and duration of action .

Salt Form and Physicochemical Properties

- Dihydrochloride salts (e.g., Isoindolin-4-amine) exhibit higher aqueous solubility compared to mono-hydrochloride analogues, facilitating formulation in parenteral drugs .

生物活性

Isoindolin-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Profile

This compound is a bicyclic nitrogen heterocycle with the molecular formula and a molecular weight of 173.64 g/mol. Its structure allows for various chemical modifications, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that certain isoindolinone compounds showed comparable inhibition zones against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Isoindolin Derivatives

| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |

|---|---|---|

| Isoindolin-4-amine | 15 | 12 |

| Gentamicin | 16 | 14 |

| Compound A (derivative) | 17 | 13 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including colorectal cancer (Caco-2) and colon cancer (HCT-116) cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways .

Case Study: Anticancer Efficacy

In a recent study, this compound demonstrated an IC50 value of approximately 2.55 μM against HCT-116 cells, indicating potent antiproliferative effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V positivity in treated cells compared to controls .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell signaling pathways, leading to altered cellular processes:

- Enzyme Inhibition : Isoindolin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

- Receptor Interaction : The compound may bind to specific receptors involved in apoptosis and proliferation, modulating their activity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. For example, substituents on the isoindoline core have been shown to significantly affect both antimicrobial and anticancer activities. Studies suggest that halogenated derivatives exhibit improved potency due to increased lipophilicity and better interaction with biological targets .

Table 2: Structure-Activity Relationship Data

| Substituent | Antimicrobial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| No substituent | 10 | 5 |

| Methyl | 8 | 3 |

| Chlorine | 6 | 2 |

| Fluorine | 5 | 1.5 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoindolin-4-amine hydrochloride, and how can researchers validate purity and yield?

- Methodology : Begin with a multi-step synthesis protocol, such as cyclization of substituted benzamides followed by amine functionalization and HCl salt formation. Use factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) . Validate purity via HPLC (≥98% purity threshold) and 1H/13C NMR for structural confirmation. Quantify yield gravimetrically and cross-validate with mass spectrometry (MS) to detect byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm amine and hydrochloride functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Use high-resolution mass spectrometry (HRMS) for exact mass determination. Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. For crystalline samples, X-ray diffraction (XRD) provides crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound intermediates?

- Methodology : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Use density functional theory (DFT) calculations to model transition states and compare with experimental data. Cross-validate using isotopic labeling (e.g., 15N or 13C) to track atom migration. Publish raw data and computational inputs to enable replication .

Q. What experimental strategies ensure the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using a factorial design with variables: pH (2–10), temperature (4–60°C), and humidity (40–80% RH). Monitor degradation via UV-Vis spectroscopy (λmax shifts) and LC-MS for degradation products. Apply Arrhenius kinetics to predict shelf life. Store samples in amber vials with desiccants to minimize hydrolysis .

Q. How can computational tools predict the solubility and bioavailability of this compound derivatives?

- Methodology : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to model solvation free energy. Validate predictions with shake-flask solubility assays (logP measurements). For bioavailability, apply Quantitative Structure-Activity Relationship (QSAR) models to predict intestinal permeability and metabolic stability. Cross-reference with Caco-2 cell assays for in vitro validation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

- Methodology : Use non-linear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes. Archive raw data in repositories like Zenodo to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology : Implement Statistical Process Control (SPC) charts to monitor critical quality attributes (e.g., yield, purity). Use Design of Experiments (DoE) to identify sensitivity factors (e.g., reagent stoichiometry, stirring rate). Characterize batches with multivariate analysis (PCA or PLS) to detect outliers .

Tables for Reference

Table 1 : Example stability study results for this compound (50°C, 75% RH):

| Time (weeks) | Purity (%) | Major Degradation Product (%) |

|---|---|---|

| 0 | 99.2 | 0.0 |

| 4 | 95.1 | 3.8 |

| 8 | 88.4 | 10.2 |

Table 2 : Comparison of synthetic routes (yield and purity):

| Method | Average Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Cyclization-amine | 72 | 98.5 |

| Reductive amination | 65 | 97.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。